![molecular formula C10H21NO6S B037850 [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate CAS No. 6891-44-7](/img/structure/B37850.png)
[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate
説明
Synthesis Analysis
The synthesis of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate involves radical polymerization mechanisms. Two procedures have been compared, utilizing the Co(III)-glycine system and acid catalytic initiation, revealing the impact of initiator nature and reaction conditions on polymerization (Molotkov et al., 2001).
Molecular Structure Analysis
The molecular structure of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate is characterized by the presence of the methacryloyloxy group attached to an ethyl chain, which is further connected to a trimethylammonium group, making it a suitable monomer for polymerization to form polyelectrolytes with specific structural features.
Chemical Reactions and Properties
This compound undergoes free-radical copolymerization with various monomers to form water-soluble cationic copolymers. The nature of copolymerization and the resultant polymer properties are influenced by the choice of comonomers and the reaction conditions (Fefelova et al., 2007).
Physical Properties Analysis
The physical properties of polymers derived from [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate, such as molecular weight and polydispersity, can be tailored through the polymerization process. For example, the introduction of surfactants into the polymerization medium can significantly affect these properties by decreasing the molecular weight and polydispersity of the formed polymers (Shulevich et al., 2018).
Chemical Properties Analysis
The chemical properties of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate and its polymers are characterized by their interaction with other compounds. For instance, their interaction with mucin in aqueous solutions indicates significant changes in size distribution and zeta-potential, highlighting the role of hydrophobic effects in mucoadhesion (Fefelova et al., 2007). Additionally, these polymers can form complexes with low molecular coordination compounds, demonstrating their ability to engage in complex chemical interactions (Khutoryanskiy et al., 2001).
科学的研究の応用
Biopolymer Modification and Applications
MTA is involved in the modification of biopolymers, such as xylan, to produce derivatives with specific properties for diverse applications. For instance, the chemical modification of xylan into ethers and esters introduces functional groups that alter its properties, making it suitable for applications in drug delivery, as paper strength additives, flocculation aids, and antimicrobial agents. Such modifications enable the creation of xylan esters that can form nanoparticles for drug delivery, highlighting the material's versatility and potential in biomedical applications (Petzold-Welcke et al., 2014).
Environmental Safety and Surfactant Applications
MTA's role extends to the environmental safety and application of surfactants. A comprehensive review of over 250 studies on the environmental properties, fate, and toxicity of high-volume surfactant classes, including those related to MTA, shows that these substances, despite their widespread use, have no adverse impact on aquatic or sediment environments at current levels of use. This research underscores the importance of MTA and related compounds in maintaining environmental safety while being utilized in a wide range of personal care and cleaning products (Cowan-Ellsberry et al., 2014).
Biomaterials and Biomedical Engineering
MTA is also significant in the development of biomaterials for the biomedical field. Phosphorus-containing polymers, including those derived from MTA, are noted for their biocompatibility, hemocompatibility, and resistance to protein adsorption, making them promising materials for dentistry, regenerative medicine, and drug delivery systems. The biomimetic structure of these polymers, due to the presence of phospholipid groups, is particularly highlighted for its importance in creating materials that mimic natural biological systems, thereby enhancing their integration and functionality in biomedical applications (Monge et al., 2011).
Transdermal and Loco-regional Drug Delivery Systems
Further, MTA copolymers have been explored for their potential in developing transdermal and loco-regional drug delivery systems. These systems are designed to improve drug penetration through the skin and maintain contact with it, demonstrating the adaptability of MTA-based materials in enhancing the efficacy and user experience of medicinal applications (Cilurzo et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl sulfate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO2.CH4O4S/c1-8(2)9(11)12-7-6-10(3,4)5;1-5-6(2,3)4/h1,6-7H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBKAGRPNRKYAO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27103-90-8, Array | |
| Record name | Polyquaternium 14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27103-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EINECS 229-995-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006891447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0040258 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methacryloyloxy)ethyl)trimethylammonium methyl sulfate | |
CAS RN |
6891-44-7 | |
| Record name | Methacryloyloxyethyltrimethylammonium methyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6891-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EINECS 229-995-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006891447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(methacryloyloxy)ethyl]trimethylammonium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-(METHACRYLOYLOXY)ETHYL)TRIMETHYLAMMONIUM METHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y00S7XU0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B37767.png)
![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)
![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)
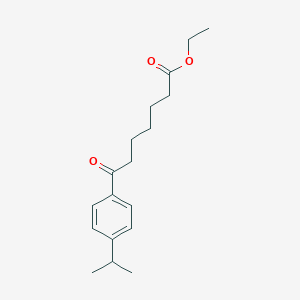
![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)
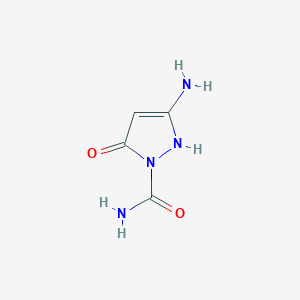
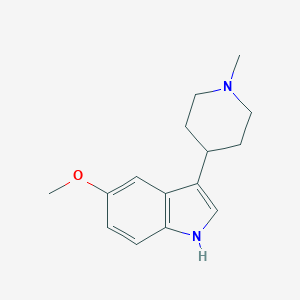
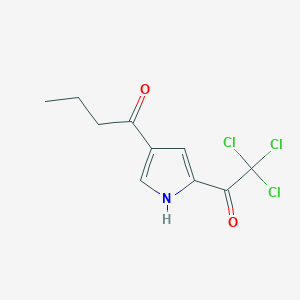
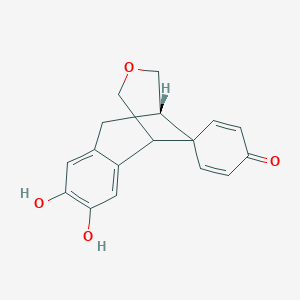

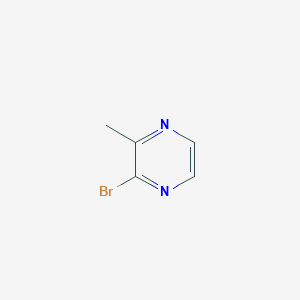
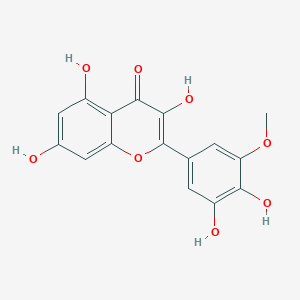
![Benz[f]indan-1-ol](/img/structure/B37803.png)
